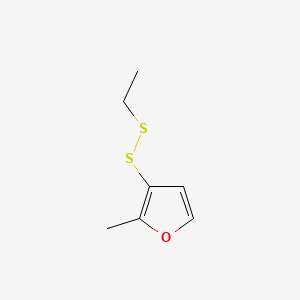

3-(Ethyldithio)-2-methylfuran

Description

Contextualization within Organosulfur and Furan (B31954) Chemistry

3-(Ethyldithio)-2-methylfuran is an organic molecule that integrates structural features from both furan and organosulfur chemistry. Furan, a heterocyclic compound, consists of a five-membered aromatic ring containing four carbon atoms and one oxygen atom. numberanalytics.comwikipedia.org The furan ring system is a common motif in a variety of natural and synthetic compounds. numberanalytics.com Organosulfur compounds are characterized by the presence of a carbon-sulfur bond. wikipedia.org The inclusion of sulfur atoms imparts unique chemical and physical properties to these molecules. wikipedia.orgontosight.ai

Historical Perspective of Related Furanic Sulfur Compounds in Academic Inquiry

The history of furan chemistry dates back to 1780 with the discovery of 2-furoic acid. wikipedia.org Subsequently, furfural (B47365) was reported in 1831, and furan itself was first synthesized in 1870. wikipedia.org The investigation of furan and its derivatives has been crucial for advancing the understanding of aromaticity and developing new synthetic methods in organic chemistry. numberanalytics.com

The exploration of sulfur-containing furan derivatives is a more recent area of research, often driven by their significant roles as aroma and flavor components in food and beverages. For instance, 2-furanmethanethiol is a key aroma compound in roasted coffee. mdpi.com Other related compounds, such as furfuryl methyl sulfide (B99878) and methyl 2-methyl-3-furyl disulfide, are known for their association with the aroma of cooked meats and vegetables. mdpi.com The identification of these compounds has been facilitated by advancements in analytical techniques like gas chromatography and mass spectrometry. The study of these naturally occurring molecules has spurred interest in the synthesis and characterization of other furanic sulfur compounds, including this compound.

Scope and Significance of Scholarly Investigation into this compound

Scholarly investigation into this compound primarily focuses on its chemical synthesis, characterization, and identification as a volatile compound. Research in this area contributes to the broader understanding of organosulfur and furan chemistry. The compound is often studied in the context of flavor and fragrance chemistry, as many related sulfur-containing furans are potent aroma compounds. mdpi.com

The significance of studying this compound lies in its potential as a building block for creating more complex molecules due to the reactivity of the disulfide bond and the furan ring. cymitquimica.com Furthermore, its identification in natural or processed materials can provide valuable information about the chemical processes occurring within them. While it is noted as being for experimental and research use only, its chemical properties make it a subject of interest for potential applications in various fields of chemical synthesis. thegoodscentscompany.com

Below is a table summarizing the key chemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀OS₂ | chembk.comnist.gov |

| Molecular Weight | 174.28 g/mol | chembk.com |

| CAS Number | 61197-07-7 | chembk.comnist.gov |

| Appearance | Not specified in search results | |

| Boiling Point | 212.03 °C (estimated) | thegoodscentscompany.com |

| Flash Point | 180.00 °F (82.00 °C) (estimated) | thegoodscentscompany.com |

| logP (o/w) | 3.802 (estimated) | thegoodscentscompany.com |

| Water Solubility | 60.41 mg/L at 25 °C (estimated) | thegoodscentscompany.com |

This interactive data table provides a concise overview of the fundamental physicochemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(ethyldisulfanyl)-2-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS2/c1-3-9-10-7-4-5-8-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPINLCXQMSVOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSC1=C(OC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210093 | |

| Record name | 3-(Ethyldithio)-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61197-07-7 | |

| Record name | 3-(Ethyldithio)-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61197-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethyldithio)-2-methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Ethyldithio)-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethyldithio)-2-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Ethyldithio 2 Methylfuran

Established Synthetic Routes to Furanic Disulfides

The synthesis of furanic disulfides, such as 3-(Ethyldithio)-2-methylfuran, can be approached through classical organic chemistry strategies that functionalize the furan (B31954) ring and subsequently form the disulfide bond.

Alkylation Strategies for Furan Ring Functionalization

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, it is also sensitive to strong acids, which can lead to polymerization or ring-opening. pharmaguideline.com Therefore, alkylation strategies for furans typically employ mild conditions. Friedel-Crafts alkylation, for instance, is often not feasible with furan due to the harsh acidic catalysts. pharmaguideline.com Milder catalysts like phosphoric acid or boron trifluoride can be used to alkylate furan with alkenes. pharmaguideline.com

For a compound like this compound, a synthetic route could hypothetically begin with 2-methylfuran (B129897). A subsequent functionalization step at the 3-position would be required to introduce the ethyldithio group. This could involve metallation of the 3-position followed by reaction with an appropriate electrophilic sulfur reagent.

Direct Sulfur Insertion and Disulfide Bond Formation

The formation of the disulfide bond is a key step. General methods for synthesizing unsymmetrical disulfides can be adapted for furanic systems. One common approach is the S-alkylation of a thiol. In this context, a furanthiol could be reacted with an electrophilic sulfur species.

Recent advancements in organosulfur chemistry have led to the development of copper-catalyzed methods for the synthesis of disulfides. organic-chemistry.org These methods often involve the coupling of alkyl halides with a sulfur source, which could be applied to a halogenated furan precursor. organic-chemistry.org For example, a 3-halo-2-methylfuran could potentially be coupled with a dithio-transfer reagent in the presence of a copper catalyst.

Development of Novel Synthetic Approaches

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methods.

Catalytic Systems for Selective Synthesis

The selective synthesis of substituted furans is a significant area of research. Various catalytic systems have been developed to control the regioselectivity of furan functionalization. Gold, palladium, and copper catalysts have shown great utility in the synthesis and modification of furan rings. organic-chemistry.orgorganic-chemistry.org For instance, gold-catalyzed cyclizations of propargylic alcohols provide an efficient route to substituted furans. organic-chemistry.org

In the context of this compound, a catalytic approach could offer a more direct and selective synthesis. A transition metal-catalyzed cross-coupling reaction between a 3-functionalized 2-methylfuran (e.g., a boronic acid or a halide) and an ethyldithio-containing coupling partner could be a viable strategy. The choice of catalyst and ligands would be crucial for achieving high yield and selectivity.

| Catalyst Type | Potential Application in Furanic Disulfide Synthesis | Advantages |

| Gold Catalysts | Cyclization reactions to form the substituted furan core. organic-chemistry.org | High efficiency, mild reaction conditions. organic-chemistry.org |

| Palladium Catalysts | Cross-coupling reactions to introduce substituents onto the furan ring. | Wide substrate scope, well-established reactivity. |

| Copper Catalysts | Formation of the disulfide bond through coupling of halides with sulfur reagents. organic-chemistry.org | Low cost, high selectivity for disulfide formation. organic-chemistry.org |

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. frontiersin.orgacs.orgrsc.org Furans themselves are often considered platform chemicals derived from renewable biomass, which aligns with the goal of sustainability. frontiersin.orgacs.org

Sustainable approaches to the synthesis of furanic disulfides could involve:

Use of Bio-based Feedstocks: Starting from furfural (B47365) or 5-hydroxymethylfurfural, which are derived from lignocellulosic biomass. acs.orgmdpi.com

Catalytic Processes: Employing recyclable catalysts to minimize waste. frontiersin.orgrsc.org

Energy Efficiency: Developing reactions that proceed under milder conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. researchgate.net

Electrochemical methods are also emerging as a sustainable pathway for the formation of C-S bonds, offering a way to produce organosulfur compounds with high efficiency. researchgate.net

Reaction Mechanisms of this compound

The reactivity of this compound is dictated by the interplay of the furan ring and the ethyldithio group. The furan ring is aromatic, but less so than benzene, making it more reactive. wikipedia.org

The primary reaction pathways would likely involve electrophilic attack on the furan ring. The electron-donating nature of the methyl and ethyldithio groups would activate the ring towards electrophilic substitution, likely directing incoming electrophiles to the 4- and 5-positions.

The disulfide bond itself is a reactive functional group. It can undergo reduction to the corresponding thiol or oxidation to various sulfur oxyacids. The reaction of 3-methylfuran (B129892) with atmospheric oxidants like OH, NO3, and Cl radicals has been studied, showing that the main reaction path is addition to the double bonds of the ring, which can be followed by ring opening. semanticscholar.orgresearchgate.net Similar radical-initiated reactions could be anticipated for this compound.

Under acidic conditions, the furan ring can be susceptible to ring-opening reactions. stackexchange.com The presence of substituents influences the stability of the ring. For instance, electron-withdrawing groups can stabilize the furan ring against acid-catalyzed degradation. pharmaguideline.com The electronic effect of the ethyldithio group would therefore play a significant role in the stability and reactivity of the molecule in acidic media.

Electrophilic and Nucleophilic Reactions of the Furan Ring

The furan ring in this compound is susceptible to attack by both electrophiles and nucleophiles, with the substitution pattern being influenced by the directing effects of the existing substituents.

Electrophilic Substitution: The 2-methyl and 3-ethyldithio groups are both expected to be ortho, para-directing. In the case of the furan ring, this directs incoming electrophiles to the C5 position, which is para to the methyl group and ortho to the ethyldithio group. The electron-donating nature of the methyl group and the sulfur atoms of the dithio group are likely to activate the furan ring towards electrophilic attack.

| Reaction Type | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-(ethyldithio)-2-methylfuran |

| Halogenation | Br₂ in CCl₄ | 5-Bromo-3-(ethyldithio)-2-methylfuran |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-3-(ethyldithio)-2-methylfuran |

| Sulfonation | SO₃/Pyridine | This compound-5-sulfonic acid |

Nucleophilic Reactions: Nucleophilic attack on the unsubstituted furan ring is generally unfavorable unless activated by strongly electron-withdrawing groups. However, lithiation at the C5 position by a strong base like n-butyllithium, followed by reaction with an electrophile, is a common strategy for the functionalization of furans.

Redox Chemistry and Disulfide Cleavage/Formation

The ethyldithio group is the primary site for redox activity in the molecule.

Reduction: The disulfide bond can be readily cleaved by a variety of reducing agents to yield the corresponding thiol, 2-methyl-3-thiofuran. Common reducing agents for this transformation include sodium borohydride, lithium aluminum hydride, and phosphines like triphenylphosphine (B44618) in the presence of water. nih.gov

Oxidation: Oxidation of the disulfide bond can lead to a variety of products, including thiosulfinates and sulfonic acids, depending on the strength of the oxidizing agent. Milder oxidants may yield the thiosulfinate, while stronger oxidants like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of the corresponding sulfonic acid.

Disulfide Exchange: The disulfide bond can participate in exchange reactions with other thiols or disulfides under appropriate conditions, leading to the formation of new, unsymmetrical disulfides. This reaction is typically catalyzed by a base or a source of thiolate anions.

Thermal and Photochemical Decomposition Pathways

The stability of this compound is influenced by temperature and exposure to light.

Thermal Decomposition: While specific data for this compound is unavailable, sulfur-containing furan derivatives are known to be important aroma compounds formed during the high-temperature cooking of foods, suggesting they possess a degree of thermal stability. mdpi.com At very high temperatures, decomposition is likely to initiate at the weakest bonds. The C-S and S-S bonds are generally weaker than the C-C and C-O bonds of the furan ring. Therefore, initial fragmentation may involve the cleavage of the ethyl-sulfur bond or the sulfur-sulfur bond. Research on the thermal stability of furan-based polyesters with sulfur bridges indicates decomposition temperatures in the range of 328–570 °C. nih.gov

Photochemical Decomposition: Alkyl disulfides are known to undergo photochemical reactions. cdnsciencepub.com Upon exposure to UV light, the sulfur-sulfur bond can undergo homolytic cleavage to generate two thiyl radicals (2-methyl-3-furylthiyl radical and ethylthiyl radical). nih.gov These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, or recombination. Photochemically induced disulfide exchange reactions are also a known phenomenon in liquid alkyl disulfides. cdnsciencepub.com

Derivatization and Functionalization Strategies

The presence of two distinct functional moieties, the furan ring and the disulfide group, allows for a range of derivatization and functionalization strategies.

Modification of the Furan Ring: As previously mentioned, electrophilic substitution at the C5 position provides a direct route to introduce a variety of functional groups. Alternatively, metalation of the C5 position with a strong base, followed by quenching with an electrophile, offers a versatile method for introducing substituents such as halogens, carbonyl groups, or alkyl groups.

Modification of the Disulfide Group: The most straightforward derivatization of the disulfide group involves its reduction to the corresponding thiol, 2-methyl-3-thiofuran. This thiol is a versatile intermediate that can undergo a range of reactions characteristic of thiols, such as alkylation to form thioethers, oxidation to sulfonic acids, or addition to α,β-unsaturated carbonyl compounds (Michael addition).

| Starting Material | Reagent(s) | Product |

| This compound | 1. NaBH₄2. CH₃I | 3-(Methylthio)-2-methylfuran |

| This compound | 1. n-BuLi2. CO₂3. H₃O⁺ | This compound-5-carboxylic acid |

| This compound | Br₂ | 5-Bromo-3-(ethyldithio)-2-methylfuran |

Advanced Spectroscopic and Analytical Methodologies for 3 Ethyldithio 2 Methylfuran Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, offer fundamental insights into the structure of 3-(Ethyldithio)-2-methylfuran. In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and integration values of proton signals reveal the number of different types of protons and their neighboring environments. For instance, the protons of the ethyl group and the methyl group on the furan (B31954) ring will exhibit characteristic signals. The furan ring protons themselves will also provide distinct resonances.

Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom). savemyexams.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is a generalized prediction based on known chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 2-CH₃ | 2.2 - 2.5 | 10 - 15 | s |

| 4-H | 6.0 - 6.5 | 105 - 115 | d |

| 5-H | 7.0 - 7.5 | 135 - 145 | d |

| S-CH₂-CH₃ | 2.6 - 2.9 | 30 - 40 | q |

| S-CH₂-CH₃ | 1.2 - 1.5 | 10 - 15 | t |

| C2 | - | 145 - 155 | - |

| C3 | - | 110 - 120 | - |

| C4 | - | 105 - 115 | - |

| C5 | - | 135 - 145 | - |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To overcome the limitations of one-dimensional NMR and to establish unambiguous connections between atoms, two-dimensional (2D) NMR experiments are indispensable. scribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. uvic.ca For this compound, a COSY spectrum would show correlations between the protons on the furan ring, as well as between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group. uvic.caresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. uvic.ca An HSQC spectrum of this compound would definitively link each proton signal to its attached carbon atom, for example, connecting the methyl proton signal to the methyl carbon signal. scribd.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.com HMBC is crucial for piecing together the molecular puzzle, especially for identifying quaternary carbons (carbons with no attached protons). scribd.comyoutube.com In the case of this compound, HMBC would show correlations from the methyl protons to the C2 and C3 carbons of the furan ring, and from the furan protons to other carbons in the ring, confirming the substitution pattern. researchgate.netyoutube.com

Mass Spectrometry (MS) for Identification and Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₇H₁₀OS₂), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but different elemental compositions. tandfonline.com The monoisotopic mass of this compound is 174.0173 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor ion) and then inducing its fragmentation to produce product ions. imreblank.chnih.gov The resulting fragmentation pattern is often unique to a particular molecular structure and can be used for definitive identification. The fragmentation of this compound would likely involve cleavage of the disulfide bond and fragmentation of the furan ring, providing valuable structural clues. imreblank.ch

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edurjptonline.org This is particularly useful for analyzing this compound when it is present in a complex mixture, such as a food extract or an environmental sample. scribd.comjfda-online.com The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the chromatographic column. etamu.edu Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is obtained. etamu.edu This allows for the identification of this compound even in the presence of many other compounds. scribd.comhmdb.ca

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₀OS₂ | uni.lu |

| Monoisotopic Mass | 174.0173 Da | uni.lu |

| Predicted m/z for [M+H]⁺ | 175.02458 | uni.lu |

| Predicted m/z for [M+Na]⁺ | 197.00652 | uni.lu |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural features. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the characteristic absorptions and scattering of its constituent functional groups: the 2-methylfuran (B129897) ring and the ethyldithio group. globalresearchonline.netresearchgate.net

The furan ring itself has several characteristic vibrational modes. globalresearchonline.net The C-H stretching vibrations of the furan ring are typically observed in the region of 3100-3250 cm⁻¹. The C=C stretching vibrations of the furan ring carbons give rise to bands around 1500-1600 cm⁻¹ and 1400-1450 cm⁻¹. Ring breathing and deformation vibrations are also expected at lower frequencies. globalresearchonline.netnih.gov

The presence of a methyl group introduces C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the methyl C-H bonds are expected in the 2900-3000 cm⁻¹ range. biosynth.com

The disulfide (S-S) bond and the carbon-sulfur (C-S) bonds of the ethyldithio group have characteristic vibrational frequencies. The S-S stretching vibration is typically weak in the IR spectrum but gives a more prominent peak in the Raman spectrum, usually in the range of 400-550 cm⁻¹. researchgate.netumich.eduumich.edu The C-S stretching vibrations are generally found in the 600-800 cm⁻¹ region. researchgate.netumich.edu

By combining the expected vibrational frequencies of these individual components, a theoretical vibrational spectrum for this compound can be constructed. This serves as a valuable reference for the identification and characterization of the compound.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Furan Ring | C-H Stretch | 3100 - 3250 | Medium | Medium |

| C=C Stretch | 1500 - 1600 | Medium to Strong | Medium to Strong | |

| C=C Stretch | 1400 - 1450 | Medium | Medium | |

| Ring Breathing/Deformation | 1000 - 1250 | Medium to Strong | Weak to Medium | |

| Methyl Group | Asymmetric C-H Stretch | ~2960 | Medium | Medium |

| Symmetric C-H Stretch | ~2870 | Medium | Medium | |

| C-H Bending | 1375 - 1470 | Medium | Medium | |

| Ethyldithio Group | S-S Stretch | 400 - 550 | Weak | Strong |

| C-S Stretch | 600 - 800 | Medium | Medium | |

| CH₂ Scissoring | ~1420 | Medium | Medium | |

| CH₂ Wagging/Twisting | 1200 - 1300 | Medium | Weak |

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating this compound from complex mixtures and for determining its purity and concentration. Gas chromatography and high-performance liquid chromatography are the most relevant techniques for this purpose.

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC method involves the careful selection of a capillary column, detector, and appropriate temperature programming.

For the separation of furan derivatives and sulfur-containing compounds, a non-polar or medium-polarity capillary column is often preferred. researchgate.netrestek.com An HP-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is a common choice that provides good resolution for a wide range of compounds, including furan and its derivatives. researchgate.netresearchgate.net

A mass spectrometer (MS) is the ideal detector for the identification and quantification of this compound due to its high sensitivity and the ability to provide structural information from the mass spectrum. mdpi.comthermofisher.com Alternatively, a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) can be used for selective detection of sulfur-containing compounds. researchgate.netacs.org

Headspace solid-phase microextraction (HS-SPME) is a suitable sample preparation technique for extracting volatile compounds like this compound from various matrices prior to GC analysis. nih.govnih.gov

Table 2: Proposed Gas Chromatography (GC) Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) |

| MS Scan Range | 40-300 amu |

| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) or direct liquid injection |

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of less volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would be appropriate.

A C18 column is a common choice for the separation of a wide range of organic molecules, including furan derivatives. nih.gov The separation is achieved by using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve better separation of complex mixtures. nih.gov

A diode-array detector (DAD) or a UV-Vis detector can be used for the detection of this compound, as the furan ring exhibits UV absorbance. For more selective and sensitive detection, an HPLC system can be coupled to a mass spectrometer (LC-MS). researchgate.net

Table 3: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometer (MS) |

| DAD Wavelength | 220-400 nm (monitoring at the absorbance maximum of the furan ring) |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry of 3 Ethyldithio 2 Methylfuran

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For 3-(Ethyldithio)-2-methylfuran, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's inherent stability.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties and reactivity of molecules. rsc.orgresearchgate.net DFT calculations can provide valuable information about the reactivity of this compound by identifying sites susceptible to electrophilic or nucleophilic attack. This is often achieved through the analysis of reactivity descriptors such as the Fukui function and the molecular electrostatic potential (MEP).

A theoretical study on the thermochemical properties of sulfur-containing furan (B31954) derivatives, including methyl 2-methyl-3-furyl disulfide (an isomer of this compound), utilized high-level quantum chemical calculations (G3 theory) to determine gas-phase enthalpies of formation. mdpi.com Such calculations, which are benchmarked against experimental data, provide a solid foundation for understanding the stability of these compounds. mdpi.com The study highlighted the energetic effects of introducing sulfur-containing groups to the furan ring. mdpi.com

Table 1: Calculated Thermochemical Data for a Related Furan Derivative

| Compound | Method | Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |

| Methyl 2-methyl-3-furyl disulfide | G3 (Theoretical) | - |

| Data for this compound is not available in the search results, so data for a closely related isomer is presented for illustrative purposes. |

This table is for illustrative purposes as direct data for the target compound was not found.

Ab initio molecular orbital methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to understanding the electronic structure of molecules. wiley.comscribd.com These methods can be used to calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.

For this compound, an ab initio analysis would likely show that the HOMO is localized on the furan ring and the sulfur atoms, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO would indicate the regions susceptible to nucleophilic attack. A study on peroxydisulfuryl difluoride using ab initio calculations provided detailed information on its conformational preferences and molecular geometry, showcasing the power of these methods in structural elucidation. ubc.ca A similar approach for this compound would help to understand the preferred spatial arrangement of the ethyldithio group relative to the furan ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule, including the relative energies of different conformers and the barriers to their interconversion. nih.gov

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred three-dimensional structures in different environments (e.g., in a vacuum or in a solvent). This is crucial for understanding how the molecule interacts with other molecules, such as receptors in biological systems. While specific MD simulations for this compound were not found, studies on other furan derivatives and sulfur-containing molecules demonstrate the utility of this technique. researchgate.netplos.org For instance, MD simulations have been used to study the self-assembly of alkylthiolate monolayers and the interaction of furan-containing molecules with surfaces. researchgate.net

Elucidation of Structure-Reactivity and Structure-Stability Relationships

Understanding the relationship between a molecule's structure and its reactivity and stability is a central goal of chemistry. For this compound, this involves correlating its structural features, such as the substitution pattern on the furan ring and the nature of the disulfide bond, with its chemical behavior.

Structure-activity relationship (SAR) studies on furan derivatives have shown that the type and position of substituents significantly influence their biological and chemical properties. nih.govijabbr.com For example, the presence of sulfur atoms is a key descriptor in distinguishing the aroma profiles of furan derivatives. nih.gov In the context of this compound, the interplay between the methyl group at the 2-position and the ethyldithio group at the 3-position is expected to dictate its reactivity. The methyl group is an activating group, while the dithio group can act as both a coordinating and a leaving group, depending on the reaction conditions.

Predictive Modeling for Reaction Pathways and Mechanistic Insights

Predictive modeling, often employing quantum chemical methods, can be used to map out potential reaction pathways and gain mechanistic insights into the chemical transformations of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction mechanisms.

For instance, computational studies on the reactions of furan and its derivatives have elucidated mechanisms of cycloaddition, oxidation, and degradation. researchgate.netresearchgate.net A DFT study on the conversion of furfural (B47365) to 2-methylfuran (B129897) provided a detailed understanding of the hydrodeoxygenation pathway on a catalyst surface. rsc.org While specific predictive models for the reactions of this compound are not available, similar computational approaches could be employed to study its behavior in various chemical environments. For example, modeling the cleavage of the S-S or C-S bonds could provide insights into its degradation pathways and the formation of volatile sulfur compounds that contribute to its aroma.

Role and Significance in Biological Systems and Natural Products Research

Occurrence and Identification in Natural Matrices

The presence of 3-(Ethyldithio)-2-methylfuran in nature is not widespread, and its identification has often been tentative. Its significance stems from its potential contribution to the complex scent profiles of certain biological materials.

This compound has been tentatively identified as a volatile component in tropical fruits. Specifically, it is listed among the numerous volatile sulfur compounds (VSCs) found in durian fruit (Durio zibethinus). jfda-online.comresearchgate.net The aroma of durian is famously complex, characterized by a mixture of fruity and onion-like or sulfurous notes, which is attributed to a combination of volatile esters and sulfur-containing compounds. researchgate.net

In studies analyzing the volatile constituents of durian, compounds structurally similar to this compound, such as 3-(ethyldithio)-2-methylbutanol and bis-(2-methyl-3-furan)-disulfide, have also been reported. jfda-online.com The presence of this family of compounds suggests their role in creating the characteristic sulfurous and "meaty" aroma notes of the fruit. jfda-online.com However, it is important to note that some databases on flavor and fragrance compounds state that this compound has not been found in nature, indicating that its occurrence may be rare or that its identification remains provisional. thegoodscentscompany.com

Table 1: Reported Occurrence of this compound and Related Compounds

| Compound | Biological Matrix | Reported Aroma Contribution | Reference |

|---|---|---|---|

| This compound (tentative) | Durian (Durio zibethinus) | Part of complex sulfurous aroma | jfda-online.com |

| 3-(Ethyldithio)-2-methylbutanol (tentative) | Durian (Durio zibethinus) | Not specified | jfda-online.com |

| 3-(Ethyldithio)butanol | Durian (Durio zibethinus) | Not specified | jfda-online.com |

This table is based on data from literature and indicates the tentative nature of some identifications.

The specific biogenic pathway for this compound has not been explicitly detailed in scientific literature. However, its formation can be inferred from the known biosynthesis of other furanic and sulfur-containing volatile compounds in plants and microorganisms.

The furan (B31954) ring itself is known to form from the thermal treatment or enzymatic transformation of precursors that are common in food, such as ascorbic acid, polyunsaturated fatty acids, amino acids, and sugars. canada.ca The sulfur-containing moiety, the ethyldithio group, likely originates from sulfur-containing amino acids, such as methionine, through a series of enzymatic reactions. The biogenesis of many VSCs in fruits is understood to start from amino acids or from the reaction of hydrogen sulfide (B99878) with other precursors like isoprenoids. jfda-online.com For instance, the formation of the related compound 2-methylfuran-3-thiol is a known pathway. jfda-online.com It is plausible that this compound is formed through the reaction of a furan-thiol precursor, such as 2-methylfuran-3-thiol, with an ethylthio radical or compound derived from the degradation of sulfur-containing amino acids.

Metabolic Pathways and Biotransformation Studies

Direct metabolic studies on this compound are scarce. However, its biotransformation can be predicted by examining the metabolism of its constituent parts: the methylfuran ring and the ethyldithio group.

Research into the enzymatic transformation of furan derivatives provides a framework for understanding how this compound might be metabolized. Enzymes such as chloroperoxidases and laccases are known to act on furan rings. acs.orgsci-hub.se Chloroperoxidase, for example, can catalyze the oxygenative ring cleavage of furans. acs.org Laccase systems have been utilized in the synthesis of furans through the aromatization of dihydrofuran precursors. sci-hub.se

More relevant to in vivo metabolism, the cytochrome P450 (CYP) enzyme system is a primary driver of furan biotransformation. nih.gov While specific studies on furanic sulfur compounds are limited, it is expected that these compounds would be substrates for CYP enzymes, leading to various oxidative metabolites.

A comparative analysis with the metabolism of simpler methylfurans, such as 2-methylfuran (B129897) (2-MF) and 3-methylfuran (B129892) (3-MF), offers significant insight. The primary metabolic activation pathway for furan and methylfurans is epoxidation of the furan ring, mediated by cytochrome P450 enzymes. nih.gov This process leads to the formation of highly reactive α,β-unsaturated dicarbonyls, which are thought to be responsible for the observed hepatotoxicity of these compounds. nih.govnih.gov For 2-MF, this metabolic activation results in the formation of 3-acetylacrolein. nih.gov

It is highly probable that this compound undergoes a similar metabolic fate. The furan ring would be a target for CYP-mediated epoxidation, leading to a reactive ring-opened dicarbonyl intermediate. Additionally, alkylfurans can undergo side-chain oxidation, another CYP-mediated pathway, which results in the formation of alcohols that can be further oxidized to aldehydes and carboxylic acids. nih.gov The presence of the ethyldithio group at the 3-position would influence the regioselectivity of the epoxidation and could also be a site for metabolic attack.

Table 2: Comparison of Metabolic Pathways

| Compound Family | Primary Metabolic Pathway | Key Enzymes | Resulting Metabolites | Reference |

|---|---|---|---|---|

| Methylfurans (e.g., 2-MF) | Ring Epoxidation | Cytochrome P450 | Reactive α,β-unsaturated dicarbonyls (e.g., 3-acetylacrolein) | nih.govnih.gov |

| Methylfurans (e.g., 2,5-DMF) | Side-chain Hydroxylation | Cytochrome P450 | Furfuryl alcohols, furfurals, furan carboxylic acids | nih.gov |

This table compares known metabolic pathways of methylfurans to the predicted pathways for this compound.

The metabolism of this compound is expected to be predominantly oxidative.

Oxidative Routes:

Ring Oxidation: As discussed, the furan moiety is susceptible to oxidative ring opening via epoxidation by CYP enzymes, representing a major metabolic route. nih.govnih.gov

Sulfur Oxidation: The disulfide bond and the sulfur atoms in the ethyldithio group are prime targets for oxidation. This can lead to the formation of thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-S(O)₂-S-R), or cleavage of the S-S bond followed by oxidation to form sulfonic acids.

Side-Chain Oxidation: The methyl group attached to the furan ring could undergo hydroxylation to form a furfuryl alcohol, which can be subsequently oxidized to an aldehyde and then a carboxylic acid. nih.gov

Reductive Routes: Information on the reductive metabolism of furanic sulfur compounds is not well-documented in the reviewed literature. In general, disulfide bonds can be subject to enzymatic reduction in biological systems, often involving thiol-disulfide exchange reactions with endogenous thiols like glutathione. This would lead to the cleavage of the ethyldithio group, forming 2-methylfuran-3-thiol and ethanethiol. These resulting thiols would then be subject to their own metabolic pathways, including S-methylation and subsequent oxidation.

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

While comprehensive studies detailing the specific interactions of this compound with biological macromolecules are not extensively documented, the chemical nature of its functional groups allows for scientifically-grounded postulations regarding its potential biological activity. The presence of a furan ring is a common motif in many biologically active compounds. The furan nucleus can be found in synthetic compounds with a strong affinity for a range of biological receptors.

The most reactive part of the molecule is likely the ethyldithio (-S-S-CH₂CH₃) group. Disulfide bonds are known to undergo thiol-disulfide exchange reactions with cysteine residues in proteins. This type of interaction can lead to the formation of a new, mixed disulfide bond between the compound and the protein, potentially altering the protein's structure and function. This mechanism is a key aspect of the biological activity of many sulfur-containing compounds.

Furthermore, furan derivatives, in general, have been noted for a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory effects, underscoring the potential for this class of compounds to interact with various biological systems. For instance, certain furan derivatives have shown the ability to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. While these activities are not directly attributed to this compound, they highlight the bioactive potential of the furan scaffold.

Table 1: Potential Interactions of this compound with Biological Macromolecules

| Functional Group | Potential Interacting Partner | Type of Interaction | Potential Consequence |

| Ethyldithio Group | Cysteine residues in proteins | Thiol-disulfide exchange | Alteration of protein structure and function, enzyme inhibition |

| Furan Ring | Enzyme active sites, biological receptors | Non-covalent binding (e.g., hydrophobic, van der Waals) | Modulation of receptor or enzyme activity |

Bioanalytical Methodologies for Detection in Biological Samples

The detection and quantification of volatile and semi-volatile organic compounds like this compound from complex biological samples require sensitive and specific analytical techniques. The methodologies are generally centered around chromatographic separation coupled with mass spectrometric detection.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of such compounds. For biological samples, sample preparation is a critical step to extract and concentrate the analyte. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free method used for the extraction of volatile and semi-volatile compounds from biological matrices prior to GC-MS analysis.

High-resolution mass spectrometry (HRMS) offers high accuracy and sensitivity, which is crucial for the unambiguous identification and quantification of trace-level compounds in complex samples. In the context of furan analysis, techniques such as precursor ion scanning can be employed to selectively identify a class of compounds that share common fragmentation patterns.

For the specific analysis of furan derivatives, derivatization may sometimes be employed to improve chromatographic behavior and detection sensitivity. However, care must be taken as some derivatization reagents can potentially degrade the furan moiety, leading to inaccurate quantification.

Table 2: Bioanalytical Methods for the Detection of Furan Derivatives

| Analytical Technique | Detector | Sample Preparation | Application Notes |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Headspace Solid-Phase Microextraction (HS-SPME) | Suitable for volatile and semi-volatile compounds in complex matrices. |

| High-Resolution Mass Spectrometry (HRMS) | Not Applicable | Liquid-Liquid Extraction, Solid-Phase Extraction | Provides high mass accuracy for confident identification. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole (QqQ) | Derivatization, Protein Precipitation | Used for less volatile or thermally labile furan derivatives. |

Environmental Fate and Transformation of 3 Ethyldithio 2 Methylfuran

Bioaccumulation Potential in Environmental Organisms

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity.

While an experimentally determined Log Kow value for 3-(Ethyldithio)-2-methylfuran is not available, an estimation can be made based on its structural components. Furan (B31954) itself is relatively water-soluble, but the addition of alkyl and other lipophilic groups increases its potential to partition into fatty tissues. For example, the Log Kow for furan is 1.34, while for 2-methylfuran (B129897) it is 1.85, and for 2,5-dimethylfuran (B142691) it is 2.33. Organosulfur compounds, including those with disulfide bonds, can also exhibit a range of lipophilicity.

Given the presence of both the 2-methylfuran group and the ethyl group attached to the disulfide, it is anticipated that this compound would have a moderate Log Kow value, suggesting a potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with high partition coefficients tend to accumulate in the fatty tissues of organisms. However, without a definitive Log Kow value, this remains a qualitative assessment. Further experimental or validated computational studies would be necessary to quantify the bioaccumulation potential of this specific compound.

Analytical Approaches for Environmental Monitoring

The detection and quantification of this compound in environmental matrices such as air, water, and soil require sensitive and specific analytical methods. Due to its expected volatility, methods suitable for volatile organic compounds (VOCs) and specifically volatile sulfur compounds (VSCs) are most relevant.

For air and other gas-phase samples, pre-concentration techniques are often necessary to detect trace levels of the compound. Solid-phase microextraction (SPME) is a widely used technique for the extraction and concentration of volatile and semi-volatile organic compounds, including furan derivatives and VSCs. The choice of the SPME fiber coating, such as Carboxen/polydimethylsiloxane (CAR/PDMS) or divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS), is crucial for efficient extraction.

Following extraction and concentration, gas chromatography (GC) is the primary analytical technique for separating the components of a complex mixture. For detection, mass spectrometry (MS) is highly effective due to its sensitivity and ability to provide structural information for compound identification. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity. For sulfur-containing compounds, sulfur-specific detectors like the flame photometric detector (FPD) or a pulsed flame photometric detector (PFPD) can be employed with GC to achieve high selectivity for sulfur species. umn.edu

For water samples, headspace analysis coupled with GC-MS is a common method for determining volatile organic sulfur compounds. This involves analyzing the vapor phase in equilibrium with the water sample. Other techniques for water and soil samples may involve liquid-liquid extraction or other forms of solid-phase extraction prior to GC analysis.

The development of a specific analytical method for this compound would likely involve optimizing these established techniques, including the selection of appropriate extraction phases, GC column, and detector to achieve the required sensitivity and selectivity for environmental monitoring.

Applications and Future Research Directions for 3 Ethyldithio 2 Methylfuran

Potential as Chemical Building Blocks in Advanced Organic Synthesis

The unique combination of a 2-methylfuran (B129897) ring and an ethyldithio group in 3-(Ethyldithio)-2-methylfuran suggests its potential as a versatile building block in organic synthesis. The furan (B31954) moiety is a well-established precursor for a variety of other cyclic and acyclic compounds through reactions such as cycloadditions, ring-opening, and electrophilic substitutions. The presence of the methyl group at the 2-position can influence the regioselectivity of these reactions.

The ethyldithio group, on the other hand, introduces a set of functionalities characteristic of organosulfur compounds. Dithioacetals and related compounds are known to be valuable synthons in organic chemistry. wikipedia.org For instance, the carbon-sulfur bonds can be cleaved under specific conditions, allowing for the introduction of other functional groups. Furthermore, the sulfur atoms can be oxidized to sulfoxides or sulfones, which can then act as leaving groups or participate in further transformations.

The dithio-group in this compound could potentially be exploited in several ways:

Precursor to other 3-substituted furans: Cleavage of the dithioether could provide a route to 3-thiofurans or allow for the introduction of carbon or heteroatom substituents at the 3-position of the furan ring.

Modulation of reactivity: The electron-donating or -withdrawing properties of the ethyldithio group can influence the reactivity of the furan ring in electrophilic aromatic substitution or cycloaddition reactions.

Source of sulfur-containing heterocycles: The entire molecule could serve as a scaffold for the synthesis of more complex, fused heterocyclic systems containing both oxygen and sulfur.

The table below outlines some potential, though not yet experimentally verified, synthetic transformations involving this compound.

| Reaction Type | Potential Reagents | Potential Product | Significance |

| Reductive Cleavage | Reducing agents (e.g., Raney Nickel) | 2-Methylfuran | Removal of the sulfur moiety. |

| Oxidation | Oxidizing agents (e.g., m-CPBA) | 3-(Ethylsulfinyl)-2-methylfuran or 3-(Ethylsulfonyl)-2-methylfuran | Access to furan sulfoxides/sulfones for further reactions. |

| Hydrolysis | Acidic conditions | 3-Mercapto-2-methylfuran | Generation of a free thiol group for further functionalization. |

Integration into Chemoinformatics and Chemical Database Research

Chemoinformatics plays a crucial role in modern chemical research by enabling the systematic analysis and prediction of chemical properties and activities. nih.gov The inclusion of this compound in chemical databases is the first step towards its computational investigation. Publicly accessible databases like ChemSpider and PubChem contain basic information about this compound, such as its molecular formula and structure. chemspider.comnih.gov

The structural information of this compound can be used to calculate a variety of molecular descriptors. These descriptors, which quantify different aspects of the molecule's topology, geometry, and electronic properties, can then be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. Such models could predict the biological activity, toxicity, or physicochemical properties of this and related compounds.

Below is a table of predicted physicochemical properties for this compound, which could be valuable for chemoinformatic studies.

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 174.28 g/mol | Calculation from atomic weights |

| LogP (Octanol-Water Partition Coefficient) | 2.95 | ALOGPS |

| Boiling Point | 227.8 °C | ACD/Labs |

| Melting Point | - | Not available |

| pKa | - | Not available |

Further chemoinformatic research could involve:

Virtual screening: Using the 3D structure of this compound to screen for potential interactions with biological targets.

ADMET prediction: Predicting its absorption, distribution, metabolism, excretion, and toxicity profiles to assess its potential as a drug candidate.

Comparative analysis: Comparing its predicted properties with those of other known furan and organosulfur compounds to identify potential applications.

Emerging Research Avenues and Interdisciplinary Studies

The future research on this compound is likely to be interdisciplinary, spanning across organic synthesis, medicinal chemistry, and materials science. The presence of both a furan ring, a common motif in bioactive natural products, and an organosulfur group, known for a wide range of biological activities, makes this compound an interesting candidate for biological evaluation. nih.govmdpi.com

Emerging research avenues could include:

Medicinal Chemistry: Investigating the antimicrobial, anti-inflammatory, or anticancer properties of this compound and its derivatives. researchgate.netnih.gov Many natural and synthetic organosulfur compounds exhibit significant biological activity.

Flavor and Fragrance Chemistry: Sulfur-containing furan derivatives are known to be potent aroma compounds found in various foods. mdpi.com Research could explore the sensory properties of this compound.

Materials Science: Furan-based polymers are being investigated as renewable alternatives to petroleum-derived plastics. The introduction of sulfur atoms into the polymer backbone could impart unique properties, such as altered thermal stability, conductivity, or refractive index.

Interdisciplinary studies combining synthetic chemistry with computational modeling and biological screening will be crucial to unlock the full potential of this compound. The synthesis of a library of related compounds with variations in the alkyl group of the dithioether or substituents on the furan ring could lead to the discovery of novel molecules with valuable properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.